molecular formula C12H14N4O2 B11386572 N-(2-hydroxyethyl)-N~2~-quinazolin-4-ylglycinamide

N-(2-hydroxyethyl)-N~2~-quinazolin-4-ylglycinamide

Cat. No.: B11386572
M. Wt: 246.27 g/mol
InChI Key: SQVGIJKMOXONNA-UHFFFAOYSA-N
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Description

N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE: is a synthetic organic compound that features a quinazoline moiety linked to an aminoacetamide group via a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE typically involves the following steps:

    Formation of Quinazoline Derivative: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Amination: The quinazoline derivative is then subjected to amination reactions to introduce the amino group at the 4-position.

    Hydroxyethylation: The aminoquinazoline is reacted with ethylene oxide or similar reagents to introduce the hydroxyethyl group.

    Acetamidation: Finally, the hydroxyethylated aminoquinazoline is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of N-(2-OXOETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE.

    Reduction: Formation of N-(2-HYDROXYETHYL)-2-[(DIHYDROQUINAZOLIN-4-YL)AMINO]ACETAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This can lead to the modulation of various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]BUTYRAMIDE: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl chain and the acetamide group allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(quinazolin-4-ylamino)acetamide

InChI

InChI=1S/C12H14N4O2/c17-6-5-13-11(18)7-14-12-9-3-1-2-4-10(9)15-8-16-12/h1-4,8,17H,5-7H2,(H,13,18)(H,14,15,16)

InChI Key

SQVGIJKMOXONNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)NCCO

Origin of Product

United States

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